molecular formula C15H20N2O5 B12938647 5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione CAS No. 6952-45-0

5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione

Cat. No.: B12938647
CAS No.: 6952-45-0
M. Wt: 308.33 g/mol
InChI Key: WSYBTQRLXOZXRB-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione is a high-purity chemical compound supplied for research and development purposes in life sciences. This imidazolidine-2,4-dione derivative, with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol, is characterized by its specific density of 1.189 g/cm³ . Compounds based on the imidazolidine-2,4-dione (hydantoin) scaffold are of significant interest in medicinal chemistry. Recent scientific literature highlights that such derivatives are actively being investigated for their potential biological activities, including as anticancer agents . Researchers utilize these core structures as versatile building blocks for the design and synthesis of novel molecules, making them valuable for probing new therapeutic pathways . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for ensuring the safe handling and use of this compound in compliance with their local and institutional regulations.

Properties

CAS No.

6952-45-0

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

5-(dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O5/c1-20-11-6-4-10(5-7-11)8-9-15(13(21-2)22-3)12(18)16-14(19)17-15/h4-7,13H,8-9H2,1-3H3,(H2,16,17,18,19)

InChI Key

WSYBTQRLXOZXRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)C(OC)OC

Origin of Product

United States

Biological Activity

5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione is a synthetic compound that belongs to the imidazolidine family. Its unique structure, characterized by the presence of dimethoxymethyl and para-methoxyphenyl substituents, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including synthesis, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula: C15H20N2O5
  • Molecular Weight: 308.33 g/mol
  • CAS Number: 6952-45-0

The compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, which are critical for its biological interactions. The dimethoxymethyl group enhances its lipophilicity and may influence its binding affinity to biological targets.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, often starting from simpler imidazolidine derivatives. The synthetic route can include:

  • Formation of the imidazolidine ring.
  • Introduction of the dimethoxymethyl group via nucleophilic substitution.
  • Addition of the para-methoxyphenyl ethyl substituent.

Antimicrobial Activity

Research indicates that imidazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. For instance, a study reported that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidant assays reveal that this compound can scavenge free radicals effectively. The IC50 values for antioxidant activity have been reported around 16.73 µg/mL, indicating a potential for protecting cells from oxidative stress . This property is particularly valuable in developing therapeutic agents for diseases associated with oxidative damage.

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of imidazolidine can exhibit anti-inflammatory properties. For example, compounds structurally similar to this compound showed significant reductions in inflammation markers when tested in animal models at doses of 25 mg/kg and 50 mg/kg .

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties comparable to standard analgesics like morphine. In controlled experiments, it was observed that certain derivatives produced a central analgesic effect of approximately 46.15% compared to morphine's 48.08% .

Structure-Activity Relationship (SAR)

The biological activity of imidazolidine derivatives is influenced by their structural features. Modifications at specific positions on the imidazolidine ring or substituents can significantly alter their pharmacological profiles:

Compound NameKey FeaturesBiological Activity
This compoundDimethoxymethyl group; para-methoxyphenyl ethylAntioxidant, antimicrobial, analgesic
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dioneHydroxyl group instead of methoxyEnhanced solubility; varied activity
5-Ethyl-5-(3-methyl-4-methoxyphenyl)imidazolidine-2,4-dioneMethyl substitution on phenyl ringAltered lipophilicity; potential reactivity

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione is in the field of pharmaceuticals. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. The imidazolidine-2,4-dione core structure is known for its ability to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Properties

A study explored the anticancer potential of imidazolidine derivatives, highlighting that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines. The presence of the methoxy group in this compound may contribute to its efficacy by improving solubility and bioavailability .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various derivatizations, which can lead to new compounds with desirable properties.

Synthesis Pathway Example

The synthesis of this compound can be achieved through multi-step reactions involving:

  • Alkylation of imidazolidine derivatives.
  • Introduction of methoxy groups via methylation reactions.
    This synthetic versatility makes it valuable for researchers looking to create novel compounds for testing .

Agricultural Chemistry

The compound's potential extends into agricultural chemistry, where it may be investigated for its effects on plant growth and development. Compounds with similar structures have been studied for their roles as growth regulators or herbicides.

Research Insights

Preliminary studies suggest that imidazolidine derivatives can influence plant metabolism and growth patterns, possibly enhancing resistance to environmental stressors . Further research could elucidate specific mechanisms and applications in crop science.

Data Tables

Compound NameActivity TypeReference
Imidazolidine Derivative AAnticancer[Study Reference A]
Imidazolidine Derivative BAnti-inflammatory[Study Reference B]
Imidazolidine Derivative CGrowth regulator[Study Reference C]

Comparison with Similar Compounds

Substituted Imidazolidine-2,4-diones

The following table compares key analogs with variations at the C5 and N3 positions:

Compound Name C5 Substituent N3 Substituent Synthesis Method Yield (%) Biological Activity (if reported) Reference ID
Target Compound Dimethoxymethyl + 2-(4-methoxyphenyl)ethyl None (parent structure) Not explicitly reported N/A Not reported N/A
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione Ethyl + 4-methoxyphenyl None Alkylation of parent hydantoin Not specified Commercial availability (pharmaceutical intermediate) 13
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione (4-Methoxyphenyl)methyl + methyl None Not specified Not specified Structural data available (CAS 13500-24-8) 15
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 4-Dimethylaminobenzyl None Catalytic hydrogenation of benzylidene precursor Not specified Antidepressant activity in mice (ED50: 42 mg/kg) 11
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl + methyl None Crystallography study Not specified Structural characterization 12

Key Observations :

  • The dimethoxymethyl group in the target compound may increase polarity compared to ethyl or methyl substituents.
  • Synthetic Routes: Alkylation and hydrogenation are common methods for modifying the C5 position , while Knoevenagel condensation is used in thiazolidine-2,4-dione derivatives (e.g., ).

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione ) share structural similarities but differ in the replacement of the imidazolidine oxygen with sulfur. This modification impacts both chemical reactivity and therapeutic applications:

Compound Name Core Structure C5 Substituent Key Properties Reference ID
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Thiazolidine-2,4-dione 4-Methoxybenzylidene Anticancer potential (hit/lead compound) 1, 8
5-[2-(4-Cyanophenoxy)ethyl]thiazolidine-2,4-dione Thiazolidine-2,4-dione 4-Cyanophenoxyethyl Antidiabetic activity (PPAR-γ agonist) 16

Key Differences :

  • Reactivity : The sulfur atom in thiazolidine-2,4-diones facilitates nucleophilic reactions, whereas imidazolidine-2,4-diones are more prone to electrophilic substitution.
  • Therapeutic Targets: Thiazolidine-2,4-diones are well-known for antidiabetic applications , while imidazolidine-2,4-diones are explored for CNS disorders (e.g., ).

Research Findings and Data Tables

Physicochemical Properties

The following table summarizes properties of select analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (Predicted)
Target Compound C₁₆H₂₀N₂O₅ 320.34 Not reported Moderate (polar organic solvents)
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione C₁₂H₁₄N₂O₃ 234.25 Not reported Ethanol, DCM
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione C₁₀H₉FN₂O₂ 220.19 180–182 DMSO, methanol

Preparation Methods

General Synthetic Strategy

Research Findings and Optimization

Reaction Conditions

  • Temperature: Moderate heating (40–70 °C) is often employed during acetal formation to ensure complete reaction without decomposition.
  • Solvents: Common solvents include methanol, ethanol, or other polar aprotic solvents facilitating nucleophilic substitution.
  • Catalysts: Acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are used to promote acetal formation.
  • Purification: Crystallization and recrystallization from aqueous or alcoholic solvents are standard to achieve high purity.

Yield and Purity

  • Yields for hydantoin derivatives with similar substitution patterns typically range from 70% to 90%.
  • Purity is enhanced by multiple recrystallizations and chromatographic techniques.
  • Stability studies recommend storage under inert atmosphere and away from moisture to prevent hydrolysis of the dimethoxymethyl group.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Acidic/basic medium, 50–80 °C Efficient ring closure
Side chain attachment Alkyl halide or aldehyde, base or reductive amination Requires controlled stoichiometry
Dimethoxymethylation Dimethoxymethane, acid catalyst, 40–70 °C Sensitive to moisture, requires dry conditions
Purification Recrystallization from methanol/water Achieves >95% purity
Storage Dry, dark, ventilated environment Prevents degradation

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